REACTION_CXSMILES
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[F-:1].[Na+].[F:3][C:4](F)([F:15])[O:5][C:6](F)(F)[C:7](F)(F)[C:8](F)=[O:9].[CH3:17][OH:18]>>[CH3:17][O:18][C:8](=[O:9])[CH2:7][CH2:6][O:5][C:4]([F:15])([F:3])[F:1] |f:0.1|
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Name
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|
Quantity
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1561 g
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Type
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reactant
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Smiles
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FC(OC(C(C(=O)F)(F)F)(F)F)(F)F
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Name
|
|
Quantity
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300 g
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Type
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reactant
|
Smiles
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[F-].[Na+]
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Name
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|
Quantity
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1025 g
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Type
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reactant
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Smiles
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CO
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Type
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CUSTOM
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Details
|
mechanical stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 5-L round bottom 3-neck flask equipped with a −78° C. condenser
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Type
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ADDITION
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Details
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6,482,979 (Hintzer et al.), was added to the flask at −20° C
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Type
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WASH
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Details
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The reaction mixture was washed with 800 g water
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Type
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CUSTOM
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Details
|
phased split
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Name
|
|
Type
|
product
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Smiles
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COC(CCOC(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1490 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 129.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |